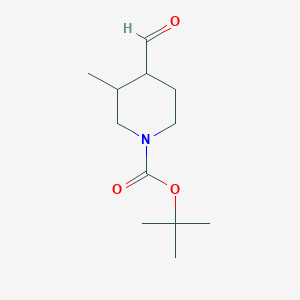

Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate

Description

Propriétés

IUPAC Name |

tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-9-7-13(6-5-10(9)8-14)11(15)16-12(2,3)4/h8-10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVBIBPBUCVLHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1C=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512822-18-3 | |

| Record name | tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Synthesis of Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for obtaining tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The document details the strategic considerations behind the synthesis, focusing on the oxidation of the key precursor, tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate. Two primary, reliable oxidation methodologies, the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation, are presented with detailed, step-by-step protocols. The guide also elucidates the synthesis of the alcohol precursor, offering a complete pathway from commercially available starting materials. Mechanistic insights, safety considerations, and characterization data are integrated to provide a holistic resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of a Versatile Piperidine Scaffold

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. The specific derivative, tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate, offers three key points of functionality: the N-Boc protected amine for stability and subsequent deprotection/functionalization, the aldehyde for reductive aminations and other carbon-carbon bond-forming reactions, and the methyl group which introduces chirality and steric influence. This trifecta of functionalities makes it a highly sought-after intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics.

Retrosynthetic Analysis: A Strategic Approach

A logical retrosynthetic analysis of the target molecule reveals the most straightforward approach is the oxidation of the corresponding primary alcohol, tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate. This precursor, in turn, can be synthesized from commercially available starting materials. This two-stage approach allows for controlled introduction of the desired functional groups.

Caption: Retrosynthetic pathway for the target molecule.

Synthesis of the Precursor: tert-Butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate

The synthesis of the pivotal alcohol intermediate can be efficiently achieved through the protection of the secondary amine of 3-methyl-4-piperidinemethanol with a tert-butoxycarbonyl (Boc) group. This protecting group strategy is widely employed due to the stability of the Boc group under various reaction conditions and its facile removal under acidic conditions.

N-Boc Protection of 3-Methyl-4-piperidinemethanol

The reaction involves the treatment of 3-methyl-4-piperidinemethanol with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base to neutralize the in-situ generated acid.

Caption: N-Boc protection of 3-methyl-4-piperidinemethanol.

Experimental Protocol:

-

To a solution of 3-methyl-4-piperidinemethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M), add a base like triethylamine (TEA) or sodium bicarbonate (1.1-1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.3 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired product.

| Parameter | Condition |

| Starting Material | 3-Methyl-4-piperidinemethanol |

| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) |

| Base | Triethylamine (TEA) or NaHCO₃ |

| Solvent | Dichloromethane (DCM) or THF |

| Temperature | 0 °C to room temperature |

| Reaction Time | 12-24 hours |

| Typical Yield | >90% |

Oxidation of the Alcohol to the Aldehyde

The conversion of the primary alcohol to the aldehyde is a critical step that requires mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid. The Swern and Dess-Martin periodinane (DMP) oxidations are two of the most reliable and widely used methods for this transformation.

Method A: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base such as triethylamine. This method is known for its mild reaction conditions and high yields.[1][2]

Caption: Swern oxidation of the precursor alcohol.

Experimental Protocol:

-

To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2-0.5 M) at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.2 eq) in anhydrous DCM dropwise.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add a solution of tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

-

Low Temperature (-78 °C): The activated DMSO intermediate is highly reactive and unstable at higher temperatures. Maintaining a low temperature is crucial to prevent side reactions and decomposition.[2]

-

Order of Addition: The specific order of reagent addition is critical for the successful formation of the active oxidant.

-

Anhydrous Conditions: The reagents are sensitive to moisture, which can quench the reaction.

Method B: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) oxidation is another mild and efficient method for oxidizing primary alcohols to aldehydes.[3][4] It offers the advantage of being performed at room temperature and having a simpler work-up procedure compared to the Swern oxidation.[4]

Caption: Dess-Martin periodinane oxidation.

Experimental Protocol:

-

To a solution of tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate (1.0 eq) in anhydrous DCM (0.1-0.2 M), add Dess-Martin periodinane (1.2-1.5 eq) in one portion.

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (Na₂S₂O₃).

-

Stir vigorously until the solid dissolves.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Trustworthiness of the Protocol:

The DMP oxidation is a well-established and reliable method. The work-up procedure with sodium thiosulfate is crucial for quenching any remaining oxidant and facilitating the removal of iodine-containing byproducts.

| Parameter | Swern Oxidation | Dess-Martin Periodinane Oxidation |

| Oxidizing Agent | DMSO/(COCl)₂ | Dess-Martin Periodinane |

| Temperature | -78 °C | Room Temperature |

| Reaction Time | 2-4 hours | 1-4 hours |

| Work-up | Aqueous Quench | Quench with NaHCO₃/Na₂S₂O₃ |

| Byproducts | Dimethyl sulfide (malodorous) | Iodinane byproducts |

| Typical Yield | 85-95% | 90-98% |

Characterization of tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum should show a characteristic singlet for the aldehyde proton around 9.5-10.0 ppm. The spectrum will also display signals corresponding to the tert-butyl group, the piperidine ring protons, and the methyl group.

-

¹³C NMR: The carbon NMR spectrum will exhibit a signal for the aldehyde carbonyl carbon in the range of 200-205 ppm.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product.

-

Infrared (IR) Spectroscopy: The IR spectrum will display a strong absorption band for the aldehyde carbonyl group around 1720-1740 cm⁻¹.

Conclusion

The synthesis of tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate is a well-defined process that hinges on the efficient oxidation of its corresponding alcohol precursor. Both the Swern and Dess-Martin periodinane oxidations provide reliable and high-yielding routes to this valuable synthetic intermediate. The choice between these two methods may depend on laboratory-specific considerations such as the availability of reagents, equipment for low-temperature reactions, and tolerance for malodorous byproducts. This guide provides the necessary detailed protocols and mechanistic understanding to enable researchers to confidently synthesize this important building block for their drug discovery and development programs.

References

-

Swern, D.; Mancuso, A. J.; Huang, S.-L. J. Org. Chem.1978 , 43 (12), 2480–2482. [Link]

-

Dess, D. B.; Martin, J. C. J. Am. Chem. Soc.1991 , 113 (19), 7277–7287. [Link]

-

Tojo, G.; Fernández, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media, 2007. [Link]

-

Organic Chemistry Portal. Swern Oxidation. [Link]

-

Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

-

Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. In IOP Conference Series: Earth and Environmental Science (Vol. 252, No. 2, p. 022085). IOP Publishing. [Link]

-

Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. In 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Atlantis Press. [Link]

Sources

An In-Depth Technical Guide to tert-Butyl 4-formyl-3-methylpiperidine-1-carboxylate

Introduction: The Strategic Value of the 3,4-Substituted Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its rigid, chair-like conformation allows for the precise spatial orientation of substituents, making it an ideal scaffold for engaging with biological targets.[1] Within this important class of heterocycles, tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate emerges as a bifunctional building block of significant synthetic potential.

This guide provides a comprehensive technical overview of this compound, focusing on its chemical properties, a robust synthetic pathway, its reactivity, and its potential applications in drug discovery and development. While detailed, peer-reviewed data for this specific molecule is limited, this document synthesizes available information and draws upon well-established principles from closely related analogues to provide a reliable scientific resource.

The key structural features of this molecule are the N-Boc protecting group and the vicinal methyl and formyl groups at the 3 and 4 positions. The tert-butoxycarbonyl (Boc) group serves to deactivate the piperidine nitrogen, preventing unwanted side reactions, while the aldehyde (formyl) group is a versatile handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations. The adjacent methyl group introduces a critical stereocenter, allowing for the exploration of stereospecific interactions in drug-receptor binding.

Physicochemical and Spectroscopic Properties

Precise experimental data for tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate is not extensively published. The data presented below is a combination of information from vendor databases for the specified CAS numbers and predicted values based on its structure and data from closely related analogues, such as the unmethylated and 4-methylated counterparts.[2][3]

| Property | Value / Information | Source / Analogue |

| IUPAC Name | tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate | N/A |

| CAS Number | 512822-18-3[4][5][6][7][8] | N/A |

| CAS Number (racemate) | 1807901-52-5 (for rac-(3R,4R)-isomer)[9] | N/A |

| Molecular Formula | C₁₂H₂₁NO₃ | [4] |

| Molecular Weight | 227.30 g/mol | [4] |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Analogy |

| Boiling Point | Predicted: ~295-330 °C | [3] (Analogue) |

| Melting Point | Not available (analogue tert-butyl 4-formylpiperidine-1-carboxylate: 34-40 °C) | [3] |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, MeOH). Low solubility in water. | General Principle |

| Spectroscopic Data | ¹H NMR: Expected signals for Boc group (~1.4 ppm), piperidine ring protons (1.5-4.0 ppm), methyl group doublet (~0.9-1.1 ppm), and aldehyde proton singlet (~9.5-9.7 ppm). ¹³C NMR: Expected signals for Boc carbonyl (~155 ppm), quaternary Boc carbon (~80 ppm), aldehyde carbonyl (~200-205 ppm), and aliphatic carbons. IR (cm⁻¹): Expected strong C=O stretch for the aldehyde (~1720-1740 cm⁻¹) and a strong C=O stretch for the carbamate (~1680-1700 cm⁻¹). MS (ESI): Expected [M+H]⁺ at m/z 228.3. | Predicted |

Synthesis and Purification: A Conceptual Workflow

A robust and logical synthetic route to tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate involves the mild oxidation of its corresponding primary alcohol precursor, tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate. This precursor can be synthesized through multi-step sequences reported in the literature for similar structures. The oxidation step is critical and can be achieved using various modern reagents that are selective for primary alcohols and compatible with the N-Boc protecting group.

Detailed Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol is based on a standard and reliable method for the oxidation of N-Boc protected hydroxymethylpiperidines.[10]

1. Materials and Equipment:

-

tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate (1.0 eq)

-

Dess-Martin Periodinane (DMP) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

-

Standard glassware for workup and purification

2. Procedure:

-

To a round-bottom flask under an inert atmosphere (nitrogen or argon), add tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate.

-

Dissolve the starting material in anhydrous DCM (to a concentration of approximately 0.2 M).

-

To the stirred solution at room temperature, add Dess-Martin Periodinane in one portion.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir the biphasic mixture vigorously until the solid byproducts have dissolved.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

3. Purification:

-

The crude aldehyde can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Causality and Self-Validation: The choice of DMP is justified by its mild reaction conditions (room temperature) and high selectivity, which are compatible with the acid-labile Boc group. The workup procedure is designed to neutralize any acidic byproducts and reduce the excess oxidant, ensuring the stability of the final product. The progress of the reaction is monitored by TLC, a self-validating step to ensure the complete consumption of the starting material before proceeding to the workup.

Chemical Reactivity and Synthetic Utility

The synthetic utility of tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate is dictated by the orthogonal reactivity of its two primary functional groups: the aldehyde and the Boc-protected amine.

-

Aldehyde Transformations : The formyl group is an electrophilic center, readily participating in nucleophilic additions. This makes it an excellent precursor for:

-

Reductive Amination : Reaction with primary or secondary amines in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethylpiperidines. This is one of the most powerful methods for introducing diversity.

-

Wittig and Horner-Wadsworth-Emmons Reactions : Conversion of the aldehyde to an alkene with controlled stereochemistry.

-

Grignard and Organolithium Additions : Formation of secondary alcohols, which can be further functionalized.

-

-

Boc Group Deprotection : The Boc group is stable under a wide range of conditions but can be cleanly removed with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[11] This deprotection unmasks the piperidine nitrogen, allowing for subsequent reactions such as acylation, alkylation, or sulfonylation. The orthogonality of the Boc deprotection (acidic conditions) and the aldehyde reactivity (basic or neutral conditions) is a key feature that enhances the synthetic value of this building block.

Applications in Research and Development

While specific, documented applications of tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate are not prevalent in the literature, its structural motif is highly relevant to pharmaceutical research. Piperidine derivatives are integral to drugs targeting a wide range of conditions, including neurological disorders, cancer, and infectious diseases.[1][2]

The 3,4-substituted pattern allows for the creation of chiral ligands that can probe specific pockets of enzymes or receptors. The ability to elaborate the formyl group into various other functionalities via reactions like reductive amination makes this compound a valuable starting point for generating libraries of diverse compounds for high-throughput screening. The piperidine core is found in numerous approved drugs, and building blocks like this are instrumental in the synthesis of new chemical entities.[1]

Safe Handling and Storage

As a research chemical, tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate should be handled with appropriate care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Based on data for structurally similar compounds, the following GHS hazard classifications are anticipated:[2]

-

H302 : Harmful if swallowed.

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. For long-term storage, it is advisable to keep the compound under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (-20°C to 4°C) to prevent degradation.

Conclusion

tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate is a versatile and valuable synthetic intermediate. Its bifunctional nature, characterized by an orthogonally protected amine and a reactive aldehyde, makes it a powerful tool for constructing complex molecular architectures. While detailed characterization data remains to be fully published in peer-reviewed literature, its utility can be confidently inferred from the well-established chemistry of the piperidine scaffold and its functional groups. This guide provides a foundational understanding for researchers and scientists looking to leverage this promising building block in their drug discovery and development programs.

References

-

CP Lab Safety. tert-butyl 4-formyl-3-methyl-piperidine-1-carboxylate, min 97%, 100 mg. Available at: [Link]

-

Autech Industry Co.,Ltd. tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate [512822-18-3]. Available at: [Link]

-

Chemsigma International Co., Ltd. 512822-18-3 tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate. Available at: [Link]

-

Molbase. tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate | 512822-18-3. Available at: [Link]

-

Arctom Scientific. CAS NO. 512822-18-3 | 1-Boc-3-methylpiperidine-4-carbaldehyde. Available at: [Link]

-

AA Blocks. Product Index. Available at: [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

-

PubChem. tert-Butyl 4-formylpiperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Macmillan Group, Princeton University. Supplementary Information. Available at: [Link]

-

Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Atlantis Press. Available at: [Link]

-

Matulevičiūtė, G., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(18), 4236. Available at: [Link]

-

Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. Available at: [Link]

-

ChemBK. tert-butyl 3-formylpiperidine-1-carboxylate. Available at: [Link]

-

Moriarty, R. M., et al. (2010). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Tetrahedron Letters, 51(26), 3407–3409. Available at: [Link]

-

Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Available at: [Link]

-

Le, T. N., et al. (2020). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega, 5(29), 18361–18368. Available at: [Link]

-

Chemistry Stack Exchange. Stereochemistry of oxidation of N-methylpiperidine. (2015). Available at: [Link]

Sources

- 1. CAS#:1026200-25-8 | L-Valine,3-methyl-N-[[[(1R,2R)-2-(4-penten-1-yl)cyclopropyl]oxy]carbonyl]-,methyl ester | Chemsrc [chemsrc.com]

- 2. tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate | C12H21NO3 | CID 22248051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl 4-formylpiperidine-1-carboxylate | C11H19NO3 | CID 1514430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. 512822-18-3 tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate [king-pharm.com]

- 6. 512822-18-3 tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate [chemsigma.com]

- 7. tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate | 512822-18-3 [chemicalbook.com]

- 8. arctomsci.com [arctomsci.com]

- 9. aablocks.com [aablocks.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to tert-Butyl 4-Formyl-3-methylpiperidine-1-carboxylate

CAS Number: 512822-18-3

This technical guide provides a comprehensive overview of tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate, a key building block in modern medicinal chemistry and organic synthesis. Given the limited availability of dedicated peer-reviewed literature on this specific compound, this guide synthesizes information from established chemical principles and data on structurally related molecules to offer valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Substituted Piperidines

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational pre-organization and ability to present substituents in well-defined three-dimensional space make it a privileged structure in drug design. The introduction of substituents onto the piperidine ring allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. tert-Butyl 4-formyl-3-methylpiperidine-1-carboxylate, featuring a reactive aldehyde at the 4-position and a methyl group at the 3-position, is a valuable intermediate for the synthesis of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability during synthetic manipulations and allows for facile deprotection under acidic conditions.

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate is presented in the table below. These values are primarily computed from its chemical structure and provide a useful reference for experimental design.

| Property | Value |

| CAS Number | 512822-18-3 |

| Molecular Formula | C₁₂H₂₁NO₃ |

| Molecular Weight | 227.30 g/mol |

| Topological Polar Surface Area | 46.6 Ų |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

| XLogP3 | 1.4 |

Synthesis and Purification

While a specific, detailed synthetic protocol for tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate is not extensively documented in publicly available literature, a logical and efficient synthetic strategy can be devised based on well-established organic transformations. The most plausible route involves the oxidation of the corresponding primary alcohol, tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate.

Proposed Synthetic Workflow

The proposed synthesis is a two-step process starting from a suitable 3-methyl-4-piperidinecarboxylic acid derivative, involving reduction of the carboxylic acid to the alcohol, followed by oxidation to the target aldehyde.

Sources

Introduction: Navigating the Isomeric Landscape of Boc-Protected Formyl-Methylpiperidines

An In-depth Technical Guide to Tert-butyl 4-formyl-methylpiperidine-1-carboxylate Isomers for Drug Discovery Professionals

In the intricate field of medicinal chemistry, piperidine scaffolds are indispensable building blocks for a vast array of therapeutic agents. Their conformational pre-organization and ability to engage in key interactions with biological targets make them a privileged structure in drug design. The functionalization of the piperidine ring with reactive moieties like formyl groups, while modulating its properties with substituents such as methyl groups, opens up a rich design space for novel chemical entities. This guide focuses on the tert-butyl protected formyl-methylpiperidine-1-carboxylates, a class of intermediates that has garnered significant interest.

It is important to note that the nomenclature in this chemical space can be precise and critical. The initial topic of "Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate" refers to a specific, less commonly cited isomer. In contrast, a more frequently documented and commercially available isomer is tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate . Due to the greater availability of technical data and its established role in synthesis, this guide will primarily focus on the 4-formyl-4-methyl isomer, while also providing data on other relevant isomers to offer a comprehensive resource for the research community. This approach ensures that the insights and protocols described herein are grounded in accessible and well-characterized chemistry. These molecules are pivotal intermediates, valued for their utility in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1]

Physicochemical Properties: A Comparative Overview

The subtle shift in the position of the formyl and methyl groups around the piperidine ring can lead to significant changes in the physicochemical properties of the molecule, which in turn can influence reactivity, solubility, and handling. Below is a comparative table of key properties for relevant isomers.

| Property | tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate | tert-Butyl 4-formyl-3-methylpiperidine-1-carboxylate | tert-Butyl 4-formylpiperidine-1-carboxylate |

| Molecular Formula | C12H21NO3 | C12H21NO3 | C11H19NO3 |

| Molecular Weight | 227.30 g/mol [2] | 227.304 g/mol [3] | 213.27 g/mol [4][5] |

| CAS Number | 189442-92-0[2] | Not readily available | 137076-22-3[5][6] |

| IUPAC Name | tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate[2] | tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate | tert-butyl 4-formylpiperidine-1-carboxylate[4] |

| Appearance | Not specified, likely an oil or low-melting solid | Not specified | Colorless to light yellow liquid or solid |

| Boiling Point | Not specified | Not specified | 295.4±33.0 °C (Predicted)[5][7] |

| Melting Point | Not specified | Not specified | 34-40℃[5] |

| Density | Not specified | Not specified | 1.114±0.06 g/cm3 (Predicted)[5][7] |

Synthesis and Mechanistic Considerations

The synthesis of tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate typically involves a multi-step process starting from more readily available piperidine derivatives. A common strategy is the oxidation of the corresponding alcohol. The choice of oxidant is critical to ensure high yield and avoid over-oxidation to the carboxylic acid.

Proposed Synthetic Workflow

A plausible and efficient synthesis route is outlined below. This protocol is a composite of established organic chemistry principles and techniques reported for similar transformations.

Caption: Synthetic workflow for tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

-

To a solution of 4-methylpiperidin-4-ol (1 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 equivalents).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected alcohol.

Step 2: Oxidation to tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate

-

Dissolve the tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate (1 equivalent) in DCM.

-

Add pyridinium chlorochromate (PCC) (1.5 equivalents) adsorbed on silica gel.

-

Stir the mixture vigorously at room temperature for 2-4 hours. The use of PCC on silica gel facilitates a milder reaction and easier workup.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite and silica gel, washing with additional DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired aldehyde.

Applications in Drug Discovery and Development

The strategic placement of the formyl and methyl groups, combined with the Boc-protecting group, makes tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate a versatile intermediate in the synthesis of high-value pharmaceutical targets. The aldehyde functionality serves as a handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, allowing for the introduction of diverse side chains and the construction of more complex molecular architectures.

Role as a Key Building Block

This intermediate is particularly valuable in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. For instance, piperidine-based compounds are often used to access the hinge-binding region of kinases. The synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate is noted as an important intermediate for the novel protein tyrosine kinase Jak3 inhibitor, CP-690550.[8] While a different isomer, this highlights the importance of substituted piperidines in the synthesis of such inhibitors.

The general utility of Boc-protected piperidines is also seen in the synthesis of fentanyl and its analogues, where 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate) is a key intermediate.[9] This demonstrates the broader applicability of this class of compounds in constructing psychoactive and other biologically active molecules.

Caption: Role as an intermediate in a generic drug synthesis pathway.

Conclusion

Tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate and its isomers are valuable and versatile intermediates for the synthesis of complex molecular targets in the pharmaceutical industry. A thorough understanding of their physicochemical properties and synthetic routes is essential for their effective application. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists working in this exciting area of chemical synthesis and drug discovery. The continued exploration of such building blocks will undoubtedly lead to the development of novel and effective therapeutic agents.

References

-

PubChem. tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate | C12H21NO3. [Link]

-

PubChem. tert-Butyl 4-formylpiperidine-1-carboxylate | C11H19NO3. [Link]

-

ChemBK. tert-butyl 4-formylpiperidine-1-carboxylate. [Link]

- Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

-

ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]

-

ChemBK. tert-butyl 3-formylpiperidine-1-carboxylate. [Link]

- Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science.

-

Wikipedia. 1-Boc-4-AP. [Link]

- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry.

- Google Patents.

-

PubChemLite. Tert-butyl 3-formyl-3-methylpiperidine-1-carboxylate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate | C12H21NO3 | CID 22248051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. tert-Butyl 4-formylpiperidine-1-carboxylate | C11H19NO3 | CID 1514430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 137076-22-3|tert-Butyl 4-formylpiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to tert-Butyl 4-formyl-3-methylpiperidine-1-carboxylate: Nomenclature, Synthesis, and Applications

Executive Summary: This whitepaper provides a detailed technical overview of tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its precise IUPAC nomenclature, addressing the critical role of stereochemistry. Furthermore, this guide will present a validated synthesis protocol, explaining the rationale behind each step, and explore its applications as a crucial intermediate in the development of novel therapeutics. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Nomenclature and Structural Elucidation

The compound commonly referred to as "tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate" is a piperidine derivative featuring three substituents: a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, a formyl group (-CHO) at the C4 position, and a methyl group (-CH₃) at the C3 position. The presence of two stereocenters at the C3 and C4 positions means the molecule can exist as four possible stereoisomers (two pairs of enantiomers).

The relative orientation of the methyl and formyl groups is designated as cis or trans. Therefore, the precise IUPAC names are:

-

tert-Butyl (3R,4S)-4-formyl-3-methylpiperidine-1-carboxylate (a cis isomer)

-

tert-Butyl (3S,4R)-4-formyl-3-methylpiperidine-1-carboxylate (a cis isomer)

-

tert-Butyl (3R,4R)-4-formyl-3-methylpiperidine-1-carboxylate (a trans isomer)

-

tert-Butyl (3S,4S)-4-formyl-3-methylpiperidine-1-carboxylate (a trans isomer)

Without explicit stereochemical assignment, the name refers to a mixture of these isomers. The Boc group serves to protect the piperidine nitrogen, preventing its participation in undesired side reactions and increasing the compound's solubility in organic solvents. The aldehyde (formyl) group is a versatile functional handle for a wide range of chemical transformations.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties is essential for experimental design, including reaction setup, purification, and storage.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁NO₃ | PubChem |

| Molecular Weight | 227.30 g/mol | [1] |

| CAS Number | 189442-92-0 (for the related 4-formyl-4-methyl derivative) | [1] |

| Appearance | Typically a colorless to light yellow oil or solid | N/A |

| Boiling Point | Predicted: ~295-330 °C | [2] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | N/A |

Note: Experimental data can vary based on the specific isomeric composition and purity.

Synthesis and Manufacturing Pathway

The synthesis of tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry and purity. A common and logical synthetic approach starts from a commercially available piperidine derivative.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach involves the oxidation of the corresponding primary alcohol, tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate. This precursor can be synthesized from simpler piperidine scaffolds. The Boc protection of the nitrogen is a critical early step to ensure regioselectivity in subsequent reactions.

Detailed Experimental Protocol

This protocol outlines a representative synthesis, starting from tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

Step 1: Oxidation of the Alcohol to the Aldehyde

The conversion of the primary alcohol to the aldehyde is a pivotal step. Oxidizing agents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed.

-

Reaction: tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate → tert-butyl 4-formylpiperidine-1-carboxylate

-

Reagents & Conditions:

-

Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM).[3]

-

Add Pyridinium chlorochromate (PCC) (1.5-2 equivalents) to the solution.[3]

-

Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[3]

-

-

Work-up & Purification:

-

Upon completion, the reaction mixture is filtered through a pad of silica gel or Celite to remove chromium salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the pure aldehyde.

-

Causality: The use of PCC in DCM provides a mild and effective method for oxidizing primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.[3] The silica plug filtration is crucial for removing the insoluble chromium byproducts.

Synthesis Workflow Diagram

The following diagram illustrates the key transformation in the synthesis.

Sources

An In-depth Technical Guide to the Nomenclature and Structural Synonyms of Substituted N-Boc-piperidines, with a Focus on tert-Butyl 4-formyl-3-methylpiperidine-1-carboxylate

For distribution to: Researchers, scientists, and drug development professionals

This technical guide provides a comprehensive analysis of the nomenclature and synonyms for the specific heterocyclic building block, tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate. Acknowledging the limited direct references to this exact molecule in mainstream chemical databases, this paper adopts a first-principles approach. By deconstructing the systematic IUPAC name and conducting a comparative analysis with well-documented structural analogs, we will establish a robust framework for identifying and generating scientifically valid synonyms. This guide is intended for researchers in medicinal chemistry and drug development who rely on precise molecular identification for procurement, synthesis, and regulatory documentation.

Deconstruction of the Primary IUPAC Name

The name tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate systematically describes a precise chemical structure. Understanding each component is fundamental to appreciating its synonyms and the nomenclature of related compounds.

-

Piperidine: This is the core heterocyclic scaffold, a six-membered ring containing one nitrogen atom. The atoms are numbered starting from the nitrogen as position 1.

-

-1-carboxylate: This indicates an ester functional group attached to the nitrogen atom (position 1) of the piperidine ring.

-

tert-Butyl: This specifies the ester as a tert-butyl ester. The tert-butyl group, -C(CH3)3, is a bulky protecting group. In conjunction with the carboxylate, it forms a tert-butoxycarbonyl group.

-

4-formyl: An aldehyde group (-CHO) is attached to the carbon at position 4 of the piperidine ring.

-

3-methyl: A methyl group (-CH3) is attached to the carbon at position 3 of the piperidine ring.

The combination of the tert-butoxycarbonyl group attached to the piperidine nitrogen is commonly abbreviated as "Boc ". This abbreviation is central to many of the common or shorthand synonyms used in laboratory settings and chemical supplier catalogs.

Comparative Analysis with Structural Analogs

To deduce the likely synonyms for our target molecule, we will examine the established nomenclature of closely related, commercially available piperidine derivatives. This comparative approach provides a validated basis for the synonyms we will propose.

The table below summarizes key identifiers for several structural analogs. These analogs differ by the position or absence of the methyl and formyl groups.

| Compound Name | CAS Number | Molecular Formula | Key Synonyms |

| tert-Butyl 4-formylpiperidine-1-carboxylate | 137076-22-3 | C₁₁H₁₉NO₃ | 1-Boc-4-formylpiperidine, N-Boc-4-piperidinecarboxaldehyde, 4-Formylpiperidine-1-carboxylic acid tert-butyl ester.[1][2][3] |

| tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate | 189442-92-0 | C₁₂H₂₁NO₃ | 1-Boc-4-formyl-4-methylpiperidine, 1-Boc-4-methylpiperidine-4-carbaldehyde, 4-Formyl-4-methyl-piperidine-1-carboxylic acid tert-butyl ester.[4] |

| tert-Butyl 3-formylpiperidine-1-carboxylate | 118156-93-7 | C₁₁H₁₉NO₃ | 1-Boc-3-formylpiperidine, N-Boc-3-piperidinecarboxaldehyde, 3-Formylpiperidine-1-carboxylic acid tert-butyl ester.[5][6] |

| tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate | 181269-70-5 | C₁₁H₂₁NO₃ | 1-Boc-4-hydroxy-3-methylpiperidine, N-Boc-3-methyl-4-hydroxypiperidine, 4-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester.[7] |

| tert-Butyl 4-methylpiperidine-1-carboxylate | 123387-50-8 | C₁₁H₂₁NO₂ | 1-Boc-4-methylpiperidine, N-Boc-4-methylpiperidine.[8] |

This analysis reveals consistent patterns in nomenclature:

-

The use of "1-Boc- " or "N-Boc- " is a widespread and accepted shorthand for the tert-butyl ...-1-carboxylate group.

-

The term "carboxaldehyde " or "carbaldehyde " is a valid IUPAC alternative for a formyl group attached to a ring structure.

-

The ester can be named with the substituents on the ring listed first, followed by "...piperidine-1-carboxylic acid tert-butyl ester".

Proposed Synonyms for tert-Butyl 4-formyl-3-methylpiperidine-1-carboxylate

Based on the deconstruction of the IUPAC name and the comparative analysis of its structural analogs, we can confidently propose the following synonyms for the target molecule. These synonyms are categorized by their typical context of use.

Systematic and Semi-Systematic Names

These names adhere closely to IUPAC conventions and are suitable for formal publications, patents, and regulatory submissions.

-

4-Formyl-3-methylpiperidine-1-carboxylic acid tert-butyl ester: This is a highly descriptive and unambiguous alternative.

-

tert-Butyl 4-carbaldehyde-3-methylpiperidine-1-carboxylate: This variant uses "carbaldehyde" in place of "formyl," which is also systematically correct.

Common and Laboratory Synonyms (Boc-Protected Nomenclature)

These names, utilizing the "Boc" abbreviation, are prevalent in laboratory settings, chemical catalogs, and synthetic chemistry literature for their conciseness.

-

1-Boc-4-formyl-3-methylpiperidine

-

N-Boc-4-formyl-3-methylpiperidine

-

1-Boc-3-methylpiperidine-4-carboxaldehyde

-

N-Boc-3-methylpiperidine-4-carbaldehyde

The choice between "1-Boc-" and "N-Boc-" is largely stylistic, with both being widely understood to denote protection on the piperidine nitrogen.

Structural and Nomenclatural Relationships

To visually represent the relationships between the primary IUPAC name and its most common synonyms, the following diagram illustrates the logical flow of the nomenclature.

Caption: Nomenclature relationships for the target molecule.

Conclusion

While tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate is not extensively cataloged under a single, universally recognized name, its identity can be unequivocally established through systematic nomenclature. By understanding the constituent parts of its IUPAC name and observing the naming conventions of its structural analogs, researchers can confidently identify, synthesize, and procure this compound using a range of valid synonyms. The most common and practical synonyms are 1-Boc-4-formyl-3-methylpiperidine and 4-Formyl-3-methylpiperidine-1-carboxylic acid tert-butyl ester . Employing these validated synonyms will enhance clarity in communication, streamline literature searches, and ensure precision in chemical synthesis and drug development workflows.

References

-

PubChem. tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate. [Link]

-

ChemBK. tert-butyl 4-formylpiperidine-1-carboxylate. [Link]

-

PubChem. 1-Boc-4-Methylpiperidine. [Link]

-

ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]

Sources

- 1. 137076-22-3|tert-Butyl 4-formylpiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 2. parchem.com [parchem.com]

- 3. biosynth.com [biosynth.com]

- 4. tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate | C12H21NO3 | CID 22248051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 118156-93-7|tert-Butyl 3-formylpiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 6. tert-Butyl 3-formylpiperidine-1-carboxylate | 118156-93-7 [sigmaaldrich.com]

- 7. labsolu.ca [labsolu.ca]

- 8. 1-Boc-4-Methylpiperidine | C11H21NO2 | CID 11321572 - PubChem [pubchem.ncbi.nlm.nih.gov]

"1-Boc-4-formyl-3-methylpiperidine" structure

An In-Depth Technical Guide to 1-Boc-4-formyl-3-methylpiperidine: Structure, Synthesis, and Application

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it an exceptionally valuable motif in drug design. This technical guide provides a comprehensive analysis of a specific, functionalized derivative: 1-Boc-4-formyl-3-methylpiperidine. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to provide a deeper understanding of the molecule's chemical logic, from its synthesis to its strategic application in the development of complex molecular architectures. We will explore its structure, plausible synthetic routes with detailed protocols, key chemical transformations, and its potential as a pivotal building block for researchers in drug discovery.

Core Structure and Physicochemical Properties

1-Boc-4-formyl-3-methylpiperidine is a derivative of piperidine distinguished by three key functional groups that dictate its utility in organic synthesis:

-

N-Boc Group: The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the piperidine nitrogen. This is crucial in multi-step syntheses as it prevents the secondary amine from acting as a nucleophile or base under a wide range of reaction conditions, thereby directing reactivity to other parts of the molecule.[2]

-

Formyl Group (Aldehyde): Positioned at the C4 carbon, the aldehyde is a versatile functional handle. It is an electrophilic center that can participate in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.

-

Methyl Group: The methyl group at the C3 position introduces a specific stereochemical and conformational bias to the piperidine ring. The relative stereochemistry between the methyl and formyl groups (cis or trans) is a critical determinant of the molecule's overall shape and how it can be elaborated into more complex structures. The presence of a methyl group can also influence the molecule's pharmacokinetic properties in a final drug candidate.[3]

Due to the presence of chiral centers at positions 3 and 4, 1-Boc-4-formyl-3-methylpiperidine can exist as multiple stereoisomers. The specific isomeric form is crucial for its application in stereospecific synthesis.

Structural Representation

Caption: Chemical structure of 1-Boc-4-formyl-3-methylpiperidine.

Physicochemical Data Summary

While specific experimental data for the 3-methyl isomer is not as widely published as for its 4-methyl counterpart, the following table summarizes its core properties based on its chemical formula and data for analogous compounds.

| Property | Value | Source |

| CAS Number | 118156-93-7 (for the parent 1-Boc-3-formylpiperidine) | [4] |

| Molecular Formula | C₁₂H₂₁NO₃ | [2][5] |

| Molecular Weight | 227.30 g/mol | [5] |

| Topological Polar Surface Area | 46.6 Ų | [2][5] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 3 | [2] |

| IUPAC Name | tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate |

Synthesis and Mechanistic Considerations

A robust synthetic strategy for 1-Boc-4-formyl-3-methylpiperidine must control both regioselectivity and stereoselectivity. A plausible and efficient route starts from a commercially available or readily synthesized N-Boc protected piperidine derivative. The following proposed synthesis illustrates a logical pathway.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative example based on established methodologies for the α-formylation of ketones.

Objective: To synthesize tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate from tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate.

Step 1: Enolate Formation

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 100 mL).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add lithium diisopropylamide (LDA) solution (1.1 equivalents).

-

In a separate flask, dissolve tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate (1 equivalent) in anhydrous THF (20 mL).

-

Add the ketone solution dropwise to the LDA solution at -78 °C over 30 minutes.

-

Stir the resulting mixture for 1 hour at -78 °C to ensure complete formation of the lithium enolate.

-

Scientist's Insight: The use of LDA, a strong, non-nucleophilic base, is critical for the clean and quantitative deprotonation at the less-hindered α-carbon (C4), forming the kinetic enolate. Performing the reaction at -78 °C prevents side reactions and ensures regioselectivity.

-

Step 2: Formylation

-

To the enolate solution at -78 °C, add ethyl formate (1.5 equivalents) dropwise.

-

Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

-

Scientist's Insight: Ethyl formate acts as the formyl group donor. The reaction proceeds via nucleophilic attack of the enolate onto the electrophilic carbonyl carbon of the formate.

-

Step 3: Work-up and Purification

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

-

Purify the residue using silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 1-Boc-4-formyl-3-methylpiperidine.

Chemical Reactivity and Synthetic Applications

The synthetic value of 1-Boc-4-formyl-3-methylpiperidine lies in the orthogonal reactivity of its functional groups. The aldehyde is a gateway for constructing diverse molecular scaffolds, a process central to library synthesis in drug discovery.

Key Transformations of the Formyl Group

Caption: Major reaction pathways involving the formyl group.

-

Reductive Amination: This is arguably one of the most powerful reactions for this building block. The aldehyde can react with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This one-pot procedure is highly efficient for creating complex amines, which are prevalent in active pharmaceutical ingredients.

-

Wittig Reaction: The reaction with a phosphorus ylide converts the aldehyde into an alkene. This allows for the extension of the carbon skeleton and the introduction of various vinyl functionalities.

-

Oxidation: The aldehyde can be easily oxidized to a carboxylic acid using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). This introduces a key acidic functional group or a handle for amide coupling.

-

Reduction: Reduction with a mild hydride agent like sodium borohydride (NaBH₄) cleanly converts the aldehyde to a primary alcohol, providing another versatile functional group for further elaboration (e.g., ether formation, esterification).

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.6 | d | 1H | -CH O | Aldehydic proton, deshielded by the carbonyl group. Doublet due to coupling with C4-H. |

| ~3.0 - 4.2 | m | 2H | N-CH ₂ (axial/eq) | Protons adjacent to the nitrogen, broad due to Boc group rotation and ring dynamics. |

| ~2.5 - 2.9 | m | 2H | N-CH ₂ (axial/eq) | Protons adjacent to the nitrogen. |

| ~2.3 - 2.5 | m | 1H | C4-H | Methine proton at C4, coupled to the aldehyde proton and protons at C3 and C5. |

| ~1.8 - 2.2 | m | 1H | C3-H | Methine proton at C3, coupled to the methyl group and protons at C2 and C4. |

| ~1.5 - 1.8 | m | 2H | C5-H ₂ | Piperidine ring protons. |

| 1.45 | s | 9H | -C(CH ₃)₃ | tert-Butyl protons of the Boc group, a characteristic sharp singlet. |

| ~1.0 | d | 3H | C3-CH ₃ | Methyl group protons, doublet due to coupling with the C3-H methine. |

Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~202 | C HO | Aldehyde carbonyl carbon, highly deshielded. |

| ~155 | N-C =O | Carbonyl carbon of the Boc group. |

| ~80 | -C (CH₃)₃ | Quaternary carbon of the Boc group. |

| ~55 | C 4-CHO | Methine carbon bearing the formyl group. |

| ~40-45 | C 2, C 6 | Carbons adjacent to the nitrogen. |

| ~35 | C 3-CH₃ | Methine carbon bearing the methyl group. |

| ~28 | -C(C H₃)₃ | Methyl carbons of the Boc group. |

| ~25 | C 5 | Piperidine ring carbon. |

| ~15 | C3-C H₃ | Methyl group carbon. |

Safety and Handling

As a research chemical, 1-Boc-4-formyl-3-methylpiperidine should be handled with appropriate care. While specific toxicological data is not available, data from structurally related compounds suggests the following precautions.

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity | Category 3 | H335: May cause respiratory irritation |

(Note: Table based on GHS classification for the related compound 1-Boc-4-formyl-4-methylpiperidine)[10]

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors or fine powders.

-

Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile), is mandatory.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed under an inert atmosphere if possible.

Conclusion

1-Boc-4-formyl-3-methylpiperidine represents a highly valuable and versatile building block for synthetic and medicinal chemistry. The strategic placement of the Boc-protected nitrogen, the reactive formyl group, and the stereochemistry-directing methyl group provides a powerful platform for the synthesis of complex, drug-like molecules. Understanding the causality behind its synthesis and the potential of its subsequent chemical transformations empowers researchers to effectively incorporate this scaffold into their drug discovery programs, accelerating the development of novel therapeutic agents.

References

-

Kavalenka, A. et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(23), 5729. [Link]

-

Pharmaffiliates. (n.d.). 1-BOC-3-FORMYL-4-OXO-PIPERIDINE. Pharmaffiliates. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Boc-4-Methylpiperidine. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate. PubChem. [Link]

-

Cain, G. A. (2000). A convenient synthesis of N-Boc-4-formylpiperidine. Organic Preparations and Procedures International, 32(1), 96-99. [Link]

-

Wikipedia. (n.d.). 1-Boc-4-AP. Wikipedia. [Link]

-

Vitaku, E. et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 19(5), 5783-5848. [Link]

-

Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 4-fluoro-4-formylpiperidine-1-carboxylate. PubChem. [Link]

- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

- Google Patents. (n.d.). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.

-

Lian, J. et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 4-formylpiperidine-1-carboxylate. PubChem. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-BOC-3-PIPERIDINECARBOXALDEHYDE | 118156-93-7 [chemicalbook.com]

- 5. tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate | C12H21NO3 | CID 22248051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. 1-Boc-4-methylpiperidine-4-carboxylic acid(189321-63-9) 1H NMR spectrum [chemicalbook.com]

- 9. 3-Methylpiperidine(626-56-2) 1H NMR [m.chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate: A Predictive and Methodological Guide

This technical guide provides a comprehensive analysis of the expected spectroscopic data for tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate. In the dynamic landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Piperidine scaffolds are prevalent in a vast array of pharmacologically active compounds, making a thorough understanding of their analytical signatures essential for researchers and scientists.[1][2] This document moves beyond a simple data sheet, offering a predictive framework grounded in fundamental spectroscopic principles and data from closely related analogs. We will explore the anticipated Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the causal relationships behind these predictions, and provide robust, self-validating protocols for their acquisition.

The introduction of a methyl group at the 3-position of the piperidine ring, adjacent to the formyl group, introduces significant structural complexity. This includes the creation of two stereocenters (at C3 and C4), leading to the potential for cis and trans diastereomers. These stereochemical variations, coupled with the conformational flexibility of the piperidine ring, will manifest as distinct spectroscopic features. This guide will address these nuances, providing researchers with the predictive tools necessary to interpret their experimental findings with confidence.

Molecular Structure and Stereochemical Considerations

Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate possesses two chiral centers, giving rise to two pairs of enantiomers, which can be classified as cis and trans diastereomers. The conformational equilibrium of the piperidine ring, typically a chair conformation, will be influenced by the steric hindrance of the bulky tert-butoxycarbonyl (Boc) group on the nitrogen and the substituents at the 3 and 4 positions.[1][2] The relative orientation of the methyl and formyl groups will dictate the preferred chair conformation and the axial or equatorial disposition of these substituents, which in turn significantly impacts the NMR spectra.

Caption: Molecular structure of Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this molecule, including its stereochemistry. The chemical shifts and coupling constants of the protons and carbons are highly sensitive to their local electronic and spatial environments.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide a wealth of information. The presence of the Boc protecting group often leads to broadened signals due to restricted rotation around the N-C(O) bond.[3]

Key Predicted Resonances:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Key Considerations |

| Aldehyde (-CHO) | 9.5 - 10.0 | Doublet (d) or Singlet (s) | Highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group.[4][5][6] Coupling to the C4 proton is expected. |

| Methyl (-CH₃) | 0.9 - 1.2 | Doublet (d) | Coupled to the C3 proton. The exact shift will depend on its axial/equatorial position. |

| tert-Butyl (-C(CH₃)₃) | ~1.45 | Singlet (s) | A characteristic sharp signal integrating to 9 protons. |

| Piperidine Ring Protons | 1.2 - 4.2 | Complex Multiplets | Significant signal overlap is expected. Protons on carbons adjacent to the nitrogen (C2 and C6) will be deshielded. The protons at C3 and C4 will be further influenced by the adjacent substituents. |

The relative stereochemistry (cis vs. trans) can be determined by analyzing the coupling constants of the protons at C3 and C4. A larger diaxial coupling constant would be expected for the trans isomer in its preferred chair conformation.[1]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton.

Key Predicted Resonances:

| Carbon | Predicted Chemical Shift (ppm) | Key Considerations |

| Aldehyde Carbonyl (-CHO) | 195 - 205 | The most downfield signal. |

| Ester Carbonyl (Boc) | 154 - 156 | Characteristic chemical shift for a carbamate carbonyl. |

| Quaternary Carbon (Boc) | ~80 | The carbon of the tert-butyl group attached to the oxygen. |

| tert-Butyl Methyls | ~28.5 | A single, intense signal for the three equivalent methyl groups. |

| Piperidine Ring Carbons | 30 - 60 | The chemical shifts will be influenced by the substituents. Carbons C2 and C6 will be in a similar region, while C3, C4, and C5 will have distinct shifts. The presence of the methyl group will cause a downfield shift at C3 and potentially a gamma-gauche shielding effect on other carbons depending on the conformation.[7][8] |

| Methyl Carbon (-CH₃) | 10 - 20 | The exact shift will depend on steric interactions. |

Experimental Protocol: NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0.00 ppm.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Optimize spectral width, acquisition time, and relaxation delay.

-

To aid in structural assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans may be required due to the lower natural abundance of ¹³C.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

-

Caption: A typical workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Key Predicted Vibrational Frequencies:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| C-H (Aldehyde) | 2850 - 2800 and 2750 - 2700 | Medium | The presence of two distinct bands is characteristic of an aldehyde C-H stretch.[9][10] |

| C=O (Aldehyde) | 1730 - 1715 | Strong | A strong, sharp absorption characteristic of a saturated aliphatic aldehyde. |

| C=O (Boc-ester) | 1700 - 1680 | Strong | The carbonyl of the carbamate will also show a strong absorption, often slightly broader than the aldehyde carbonyl. |

| C-H (Alkyl) | 2980 - 2850 | Strong | Stretching vibrations of the methyl and piperidine ring C-H bonds. |

| C-O (Ester) | 1300 - 1150 | Strong | Stretching vibrations of the ester C-O bonds. |

The introduction of the methyl group is unlikely to cause a significant shift in the main carbonyl and aldehyde C-H stretching frequencies, but it may influence the fingerprint region (below 1500 cm⁻¹) due to changes in bending vibrations.[11][12][13]

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a disc. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.

-

Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample holder (or pure KBr for a pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule, as well as structural details based on its fragmentation patterns.

Predicted Mass-to-Charge Ratios (m/z):

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 228.1594 | The protonated molecular ion, expected in soft ionization techniques like Electrospray Ionization (ESI). |

| [M-C₄H₈]⁺ or [M-56]⁺ | 172.1022 | Loss of isobutylene from the Boc group is a very common fragmentation pathway. |

| [M-Boc]⁺ or [M-100]⁺ | 128.0706 | Loss of the entire Boc group. |

| [C₄H₉]⁺ | 57.0704 | The tert-butyl cation is a characteristic fragment. |

The fragmentation of the piperidine ring itself can also occur, typically initiated by cleavage alpha to the nitrogen atom.[14][15] The presence of the methyl and formyl groups will influence the specific fragmentation pathways observed.

Caption: Predicted major fragmentation pathways in ESI-MS.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Chromatographic Separation (LC): Use a suitable reverse-phase column (e.g., C18) with a gradient of water and acetonitrile (both typically containing 0.1% formic acid to promote protonation) to separate the compound from any impurities.

-

Mass Spectrometric Detection (MS):

-

Use an ESI source in positive ion mode.

-

Perform a full scan to identify the molecular ion.

-

Conduct tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain a characteristic fragmentation pattern.

-

Conclusion

While direct experimental data for tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate is not widely published, a robust and detailed spectroscopic profile can be predicted based on established principles and data from analogous structures. This guide provides researchers with a solid foundation for the identification and characterization of this molecule. The key distinguishing features will be the ¹H NMR signals for the aldehyde and methyl protons, and the coupling constants between the C3 and C4 protons, which will be crucial for determining the stereochemistry. The IR spectrum will confirm the presence of the aldehyde and carbamate functionalities, while mass spectrometry will verify the molecular weight and reveal characteristic fragmentation patterns of the Boc group. By following the detailed experimental protocols outlined herein, researchers can confidently acquire and interpret the spectroscopic data necessary for the unambiguous structural elucidation of this important piperidine derivative.

References

-

Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Abraham, R. J., et al. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. Retrieved from [Link]

-

Coldham, I., et al. (2006). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. The Journal of Organic Chemistry, 71(6), 2460–2471. Retrieved from [Link]

-

Slideshare. (n.d.). Factors affecting IR absorption frequency. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Steric effects in the infra‐red spectrum of aromatic nitro compounds. Retrieved from [Link]

-